1-(2-BROMOBENZOYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE
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Overview
Description
1-(2-BROMOBENZOYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromobenzoyl group and a dimethylphenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-BROMOBENZOYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE typically involves the following steps:
Formation of the Bromobenzoyl Intermediate: The starting material, 2-bromobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The acid chloride is then reacted with 4-(2,5-dimethylphenyl)piperazine in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-BROMOBENZOYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like TEA.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-BROMOBENZOYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-BROMOBENZOYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorobenzoyl)-4-(2,5-dimethylphenyl)piperazine
- 1-(2-Fluorobenzoyl)-4-(2,5-dimethylphenyl)piperazine
- 1-(2-Methylbenzoyl)-4-(2,5-dimethylphenyl)piperazine
Uniqueness
1-(2-BROMOBENZOYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s potency and selectivity in various applications.
Properties
IUPAC Name |
(2-bromophenyl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c1-14-7-8-15(2)18(13-14)21-9-11-22(12-10-21)19(23)16-5-3-4-6-17(16)20/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYQYPHRCKYDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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